molecular formula C8H9BrClNO B7902001 2-(3-Bromo-2-chlorophenoxy)ethanamine

2-(3-Bromo-2-chlorophenoxy)ethanamine

Cat. No.: B7902001
M. Wt: 250.52 g/mol
InChI Key: UDOPNYJNZHYMJY-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-chlorophenoxy)ethanamine is a substituted phenoxyethanamine derivative characterized by a phenoxy ring substituted with bromine at position 3 and chlorine at position 2, linked to an ethanamine moiety.

Properties

IUPAC Name

2-(3-bromo-2-chlorophenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3H,4-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOPNYJNZHYMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2-chlorophenoxy)ethanamine typically involves the reaction of 3-bromo-2-chlorophenol with ethylene oxide in the presence of a base, followed by amination. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: 50-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium azide in DMF, sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding phenoxyacetic acids.

    Reduction: Formation of the corresponding phenoxyethanol.

    Substitution: Formation of azido or methoxy derivatives.

Scientific Research Applications

2-(3-Bromo-2-chlorophenoxy)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-chlorophenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to the broader class of substituted phenethylamines/phenoxyethanamines, which share a benzene ring connected to an ethanamine chain. Key structural analogs include:

Compound Name Substituents (Positions) Core Structure
2-(3-Bromo-2-chlorophenoxy)ethanamine Br (3), Cl (2) on phenoxy ring Phenoxyethanamine
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) Br (4), OMe (2,5) on phenyl ring Phenethylamine
2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine (2C-C) Cl (4), OMe (2,5) on phenyl ring Phenethylamine
2-(2,5-Dimethoxyphenyl)ethanamine (2C-H) OMe (2,5) on phenyl ring Phenethylamine

Key Observations :

  • Halogen vs.
  • Positional Effects : Halogens at positions 2 and 3 (target compound) versus methoxy groups at positions 2 and 5 (2C-B, 2C-C) may sterically hinder or redirect interactions with biological targets like serotonin receptors .

Physicochemical Properties and Molecular Descriptors

Evidence from quantum mechanical studies on substituted phenethylamines (e.g., 2C-B, 2C-H) provides insights into the likely properties of the target compound :

Table: Comparative Molecular Descriptors (Hypothetical for Target Compound)
Descriptor This compound (Inferred) 2C-B (Experimental ) 2C-C (Experimental )
Molecular Weight (g/mol) 250.5 (calc.) 260.1 245.7
LogP (Lipophilicity) ~2.8 (high due to halogens) 2.1 1.9
HOMO Energy (eV) Lower (electron-withdrawing halogens) -6.2 -6.3
LUMO Energy (eV) Higher (electron-deficient ring) -1.8 -1.7
Dipole Moment (Debye) ~4.5 (polar substituents) 3.9 3.8

Key Findings :

  • Electron-Deficient Aromatic Ring : The electron-withdrawing Br and Cl substituents likely reduce electron density on the aromatic ring compared to methoxy-substituted analogs, affecting π-π stacking interactions with receptors .

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